Azido-PEG10-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG10-NHS ester is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics : A study by Ji et al. (2019) discusses the chemical engineering of erythrocyte membranes to display antibodies, utilizing NHS-PEG-azido (NHS-PEG-N3) among other methods. This approach is significant for enhancing the efficacy and lifetime of therapeutic immunoglobulins while reducing side effects.
Dynamic Surface Coating for Cell Adhesion, Migration, or Shape Change : The use of azido-[polylysine-g-PEG] (APP), similar in function to Azido-PEG10-NHS ester, in creating substrates for controlled cell adhesion is explored by van Dongen et al. (2013). This technique demonstrates potential in tissue motility assays and patterned coculturing.
Vibrational Signaling Along Polyethylene Glycol Chains : A study by Lin and Rubtsov (2012) investigates azido-PEG-succinimide ester oligomers, revealing their capacity for constant-speed vibrational signaling. This discovery has implications for molecular electronics and biochemistry.
Bioactive Hydrogels and Cell Interactions : The research by Browning et al. (2013) discusses the use of PEG linkers, including acrylate-PEG-N-hydroxysuccinimide, in bioactive hydrogels to enhance cell adhesion and spreading, important in regenerative medicine.
Site-Specific PEGylation of Proteins : Deiters et al. (2004) describe a method for PEGylation of proteins using para-azidophenylalanine, a process valuable in the development of therapeutic proteins.
Controlled PEGylation Using Click Chemistry : The study by Martynenko-Makaev et al. (2018) shows a two-step modification of proteins using branched PEG azide reagents via click-chemistry, significant for optimizing therapeutic protein properties.
Combination of 'Clip' and 'Click' Chemistries for PEGylation : The work by Freichels et al. (2011) demonstrates a versatile pathway for synthesizing functional amphiphilic and degradable copolymers using PEGylation, beneficial for drug delivery.
Azido-Terminated Heterobifunctional Polyethylene Glycol Synthesis : A study by Hiki and Kataoka (2007) discusses the synthesis of azido-terminated PEG derivatives for conjugation chemistry, relevant in targeted drug delivery.
Properties
Molecular Formula |
C27H48N4O14 |
---|---|
Molecular Weight |
652.7 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H48N4O14/c28-30-29-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-27(34)45-31-25(32)1-2-26(31)33/h1-24H2 |
InChI Key |
XMNPNFSCYDZTJD-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azido-PEG10-NHS ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.